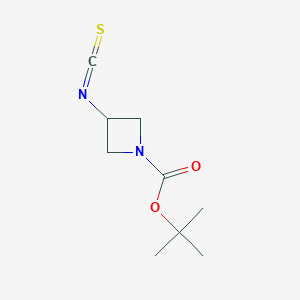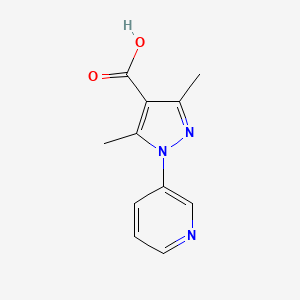
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid” is a research chemical with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 . It has a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid” includes a pyrazole ring substituted with two methyl groups, a chlorine atom, and a propionic acid group . The presence of these functional groups may influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Structural determination of a related compound through spectral analysis and X-ray diffraction, highlighting its relevance in chemical crystallography (Meskini et al., 2011).
- Synthesis of a new series of 3,5-dimethyl-1H-pyrazole derivatives, emphasizing the importance of these compounds in organic synthesis (Al-Smaisim, 2012).
Chemical Reactions and Catalysis
- Investigation of the selenoacetalyzation of 4‐formylpyrazoles, showing the chemical versatility of pyrazole derivatives (Papernaya et al., 2013).
- Development of novel pyrazole derivatives with potential as antimicrobial and anticancer agents, highlighting their medicinal chemistry applications (Hafez et al., 2016).
Materials Science and Engineering
- Use of pyrazole derivatives in the inhibition of steel corrosion, demonstrating their application in materials science (Bouklah et al., 2005).
- Synthesis of pyrazole-based ligands for use in luminescence studies, indicating their role in photophysical research (Hu et al., 2010).
Computational Chemistry and Theoretical Studies
- Density functional theory (DFT) study of bipyrazole derivatives as corrosion inhibitors, showcasing their importance in computational chemistry (Wang et al., 2006).
Biological Applications
- Evaluation of tetra substituted pyrazolines for antimicrobial and antioxidant activity, indicating their potential in biological studies (Govindaraju et al., 2012).
Propiedades
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5(9(13)14)4-12-7(3)8(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDQYHGSMTKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)
![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)

![4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride](/img/structure/B2602420.png)





